molecular formula C24H37NO6 B14396965 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate CAS No. 88195-82-8

4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate

Cat. No.: B14396965
CAS No.: 88195-82-8
M. Wt: 435.6 g/mol
InChI Key: KCWHXPPGMJZVBU-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate, also known as 4-Nitrophenyl palmitate, is an ester compound derived from hexadecanoic acid and 4-nitrophenol. It is commonly used as a substrate in enzymatic assays, particularly for lipase activity. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like chloroform and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid with 4-nitrophenol. The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate involves its hydrolysis by lipase or esterase enzymes. The enzyme binds to the ester bond, facilitating its cleavage and resulting in the formation of hexadecanoic acid and 4-nitrophenol. The release of 4-nitrophenol, which is yellow, can be quantitatively measured using spectrophotometry, providing insights into the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate is unique due to its long acyl chain, which makes it particularly suitable for studying lipases that act on long-chain fatty acids. This distinguishes it from shorter-chain esters like 4-Nitrophenyl acetate and 4-Nitrophenyl butyrate, which are more suitable for studying esterases with shorter substrate preferences .

Properties

CAS No.

88195-82-8

Molecular Formula

C24H37NO6

Molecular Weight

435.6 g/mol

IUPAC Name

(4-nitrophenyl) (2R)-2-acetyloxyhexadecanoate

InChI

InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3/t23-/m1/s1

InChI Key

KCWHXPPGMJZVBU-HSZRJFAPSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.